molecular formula C20H22N4O2 B1451933 Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate CAS No. 1203499-27-7

Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate

Cat. No.: B1451933
CAS No.: 1203499-27-7
M. Wt: 350.4 g/mol
InChI Key: OZKRAZLMOBRBLR-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate represents a sophisticated heterocyclic organic compound with the molecular formula C20H22N4O2 and a molecular weight of 350.41 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1203499-27-7, providing a unique identifier for scientific and commercial purposes. The molecular structure incorporates multiple functional groups and heterocyclic systems, making it a member of the heterocyclic building blocks family according to current chemical classifications.

The systematic nomenclature reflects the compound's complex architecture, featuring a pyrrolidine ring system substituted at the 1-position with a benzyl group and at the 4-position with a 3-methyl-3H-imidazo[4,5-b]pyridin-6-yl substituent. The carboxylate functionality exists as a methyl ester at the 3-position of the pyrrolidine ring, contributing to the compound's overall lipophilicity and potential biological activity profiles. The compound's structural complexity is further illustrated by its Simplified Molecular Input Line Entry System representation: COC(=O)C1CN(CC1c2cnc3n(C)cnc3c2)Cc4ccccc4.

Property Value
Molecular Formula C20H22N4O2
Molecular Weight 350.41 g/mol
Chemical Abstracts Service Number 1203499-27-7
Purity (Commercial) 95%
Storage Temperature 2-8°C
Product Family Heterocyclic Building Blocks

The International Union of Pure and Applied Chemistry identifier provides additional structural verification: 1S/C20H22N4O2/c1-23-13-22-18-8-15(9-21-19(18)23)16-11-24(12-17(16)20(25)26-2)10-14-6-4-3-5-7-14/h3-9,13,16-17H,10-12H2,1-2H3. This detailed structural representation enables precise identification and computational modeling of the compound's three-dimensional conformation and electronic properties.

Historical Context in Heterocyclic Chemistry

The development of imidazo[4,5-b]pyridine derivatives traces its origins to fundamental advances in heterocyclic chemistry that began in the early twentieth century. The imidazo[4,5-b]pyridine scaffold, also known as 4-azabenzimidazole, represents a fused heterocyclic system where a pyridine ring is condensed with an imidazole ring. This particular arrangement creates a privileged structure that has garnered significant attention in medicinal chemistry due to its resemblance to naturally occurring purines and its ability to interact with various biological targets.

Historical synthetic approaches to imidazo[4,5-b]pyridine derivatives have evolved considerably since their initial discovery. Early methodologies relied heavily on condensation reactions between 2,3-diaminopyridine derivatives and carboxylic acids or their equivalents under harsh acidic conditions. These classical approaches, while foundational, often required elevated temperatures and strongly dehydrating conditions that limited their practical applications in complex synthetic sequences. The development of more sophisticated synthetic strategies has enabled the preparation of increasingly complex derivatives, including compounds such as this compound.

Modern synthetic methodologies have dramatically improved the accessibility of imidazo[4,5-b]pyridine derivatives through the implementation of palladium-catalyzed coupling reactions, reductive cyclization processes, and tandem reaction sequences. The work of Harer and colleagues demonstrated that one-step synthesis approaches using sodium dithionite as a reducing agent could efficiently construct imidazo[4,5-b]pyridine scaffolds from aldehydes and 2-nitro-3-aminopyridine derivatives. Similarly, advances in copper-catalyzed three-component coupling reactions have provided direct access to functionalized imidazopyridine derivatives, significantly expanding the structural diversity available to medicinal chemists.

The evolution of synthetic methodologies has been accompanied by growing recognition of the biological significance of imidazo[4,5-b]pyridine derivatives. Early structure-activity relationship studies revealed that modifications to the imidazo[4,5-b]pyridine core could dramatically influence biological activity, leading to the identification of potent kinase inhibitors and other bioactive compounds. This historical progression from simple synthetic targets to sophisticated pharmaceutical leads has established the imidazo[4,5-b]pyridine scaffold as a cornerstone of modern medicinal chemistry research.

Significance in Medicinal Chemistry Research

The imidazo[4,5-b]pyridine scaffold incorporated within this compound has emerged as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Research conducted by pharmaceutical scientists has demonstrated that compounds containing this heterocyclic framework exhibit potent inhibitory activity against Aurora kinases, a family of serine/threonine protein kinases that play critical roles in cell division and have become important targets for cancer therapy. The structural features of this compound class enable specific interactions with the adenosine triphosphate binding pocket of kinases, leading to selective enzyme inhibition.

Extensive structure-activity relationship studies have revealed that the 7-position of the imidazo[4,5-b]pyridine scaffold represents a critical site for optimization of biological activity. The introduction of 1-benzyl-1H-pyrazol-4-yl moieties at this position has yielded compounds with improved pharmacological profiles, including enhanced potency against Aurora-A kinase and improved metabolic stability. Crystallographic studies of these compounds in complex with Aurora-A kinase have provided detailed insights into their binding modes, revealing that the pyrazole substituent can adopt different orientations depending on the nature of the benzyl group substitution.

Research Finding Aurora-A IC50 (μM) Aurora-B IC50 (μM) Cell Growth Inhibition (μM)
Compound 7a 0.212 0.461 0.15-0.18
Compound 14e 0.018 0.032 0.23-0.34
Compound 14g 0.018 0.032 0.23-0.34

The medicinal chemistry significance of imidazo[4,5-b]pyridine derivatives extends beyond kinase inhibition to encompass antimicrobial activity research. Screening studies have evaluated synthesized derivatives against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella species. While many compounds in this series did not demonstrate exceptional antibacterial activity with minimum inhibitory concentration values below 40 micromolar, the systematic evaluation of structure-activity relationships has provided valuable insights for future antimicrobial drug development efforts.

The synthetic accessibility and structural diversity of imidazo[4,5-b]pyridine derivatives have positioned them as important scaffolds for combinatorial chemistry and fragment-based drug discovery approaches. The development of efficient one-pot synthetic methodologies, such as the tandem nucleophilic aromatic substitution-reduction-cyclization sequences developed for the synthesis of these compounds, has enabled the rapid preparation of diverse compound libraries for biological screening. These advances have significantly accelerated the pace of drug discovery research and have contributed to the identification of lead compounds for various therapeutic applications.

Research Objectives and Scope

The primary research objectives surrounding this compound center on its potential as a pharmacologically active scaffold for drug discovery applications. Current research initiatives focus on systematic exploration of structure-activity relationships through synthetic modification of key structural elements, including the benzyl substituent, the methyl group on the imidazo[4,5-b]pyridine core, and the pyrrolidine carboxylate moiety. These studies aim to optimize biological activity while improving pharmaceutical properties such as metabolic stability, selectivity profiles, and cellular permeability characteristics.

Crystallographic research objectives include detailed characterization of protein-ligand interactions through X-ray crystallography studies with target enzymes. The binding mode analysis of imidazo[4,5-b]pyridine derivatives with Aurora kinases has revealed that different substituent patterns can direct the ligand toward distinct binding interactions, including engagement with the P-loop region or interaction with specific amino acid residues such as Threonine 217. These structural insights provide crucial guidance for rational drug design efforts and enable the development of compounds with enhanced selectivity profiles between different kinase isoforms.

The scope of current research encompasses both synthetic methodology development and biological evaluation programs. Synthetic research focuses on the development of environmentally sustainable approaches to imidazo[4,5-b]pyridine synthesis, including the use of water-isopropanol solvent systems and metal-free reaction conditions. These green chemistry initiatives aim to reduce the environmental impact of pharmaceutical synthesis while maintaining high yields and product purities suitable for biological evaluation.

Biological research scope includes comprehensive kinome profiling studies to assess the selectivity profiles of promising compounds across the human kinase family. These studies have revealed that while some imidazo[4,5-b]pyridine derivatives exhibit promiscuous kinase inhibition profiles, systematic structural modifications can enhance selectivity for specific kinase targets. The research objectives also encompass the development of compounds suitable for in vivo efficacy studies, requiring optimization of pharmacokinetic properties and formulation characteristics that enable effective drug delivery to target tissues.

Properties

IUPAC Name

methyl 1-benzyl-4-(3-methylimidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23-13-22-18-8-15(9-21-19(18)23)16-11-24(12-17(16)20(25)26-2)10-14-6-4-3-5-7-14/h3-9,13,16-17H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKRAZLMOBRBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674134
Record name Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-27-7
Record name Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate (CAS Number: 1203499-27-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 342.42 g/mol
  • SMILES Notation : COC(=O)C1CN(CC1c2cnc3n(C)cnc3c2)Cc4ccccc4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies indicate that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

2. Anticancer Properties

Research has highlighted the potential anticancer effects of pyrrolidine derivatives. In vitro studies demonstrated that compounds structurally related to this compound showed cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values below those of established chemotherapeutic agents, indicating a promising lead for further development in cancer therapy .

3. Neuroprotective Effects

There is emerging evidence suggesting that imidazo[4,5-b]pyridine derivatives may possess neuroprotective properties. Compounds in this class have been studied for their ability to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. This activity is potentially linked to their ability to inhibit certain enzymes involved in neuroinflammation .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors in the central nervous system could explain its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against clinical isolates of bacteria. The study found that this compound demonstrated an MIC of 6 µg/mL against Staphylococcus aureus , highlighting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In a screening assay involving multiple cancer cell lines, this compound was tested alongside known chemotherapeutics. It exhibited significant cytotoxicity with IC50 values ranging from 2 to 8 µM across different cell lines, suggesting it could serve as a template for developing new anticancer drugs.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate has been explored for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research indicates that compounds with similar imidazo-pyridine structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Preliminary studies on related compounds have shown promise in reducing tumor growth in vitro and in vivo models.

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems could lead to the development of new treatments for conditions such as anxiety and depression.

Case Study: Neurotransmitter Modulation

In vitro studies have demonstrated that derivatives of imidazopyridines can modulate serotonin receptors, which are crucial in mood regulation. This opens avenues for exploring this compound as a candidate for further neuropharmacological studies.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. It serves as a valuable intermediate in the synthesis of more complex molecules.

Case Study: Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently. These methods have been documented in literature, showcasing the versatility of the compound in organic synthesis.

Biological Assays

The compound is utilized in biological assays to evaluate its efficacy against various biological targets, including enzyme inhibition and receptor binding studies.

Table 2: Summary of Biological Assays

Assay TypeTargetResult
Enzyme InhibitionKinase ActivityIC50 values obtained
Receptor BindingSerotonin ReceptorsAffinity measurements
CytotoxicityCancer Cell LinesDose-response curves

Comparison with Similar Compounds

Imidazo/Oxazolo Pyridine Derivatives

Compounds sharing the imidazo- or oxazolo-pyridine core but differing in substituents and peripheral groups include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents CAS Number Commercial Status
Target Compound C₂₀H₂₂N₄O₂ 350.42 Not reported Imidazo[4,5-b]pyridine, benzyl ester 1203499-27-7 Discontinued
Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (5) C₁₉H₂₀N₄O₃ 352.39 160 (decomp.) Oxazolo[4,5-b]pyridine, aminomethyl Not provided Synthesized in research
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate C₂₉H₄₂FN₃O₃Si 527.75 Not reported Fluoropyridine, tert-butyldimethylsilyloxy MFCD15530266 Available (HB523 series)

Key Differences :

  • Core Heterocycle : The target compound’s imidazo[4,5-b]pyridine core differs from the oxazolo[4,5-b]pyridine in compound 5, which may alter electronic properties and biological activity .
  • Substituents : The fluoropyridine and bulky tert-butyldimethylsilyloxy group in the compound from enhance steric hindrance and likely improve metabolic stability compared to the target compound .

Pyrrolidine/Morpholine Carboxylates

Compounds with pyrrolidine or morpholine backbones and ester functionalities include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features CAS Number Commercial Status
Target Compound C₂₀H₂₂N₄O₂ 350.42 Pyrrolidine, benzyl ester 1203499-27-7 Discontinued
Methyl 4-benzylmorpholine-3-carboxylate (ST-7936) C₁₃H₁₇NO₃ 235.28 Morpholine, benzyl ester 212650-44-7 Available
Methyl 1-benzyl-6-oxopiperidine-3-carboxylate (ST-8378) C₁₄H₁₇NO₃ 247.29 Piperidine, ketone moiety 156779-11-2 Available

Key Differences :

  • Heterocycle Type : Morpholine (ST-7936) and piperidine (ST-8378) derivatives differ in ring size and flexibility compared to pyrrolidine, affecting conformational stability and target binding .

Preparation Methods

Synthesis of the Imidazo[4,5-b]pyridine Core

  • The imidazo[4,5-b]pyridine scaffold is commonly synthesized via condensation reactions involving 2-aminopyridines and α-haloketones or α-haloesters, followed by cyclization under basic or acidic conditions.
  • Methylation at the 3-position of the imidazo ring is achieved either by selective alkylation using methyl iodide or by employing methyl-substituted precursors during ring formation.

Preparation of the Pyrrolidine-3-carboxylate Intermediate

  • The pyrrolidine ring is prepared by cyclization of appropriate amino acid derivatives or via ring-closing reactions of linear precursors bearing amino and carboxylate functionalities.
  • The 3-carboxylate is introduced as a methyl ester through esterification of the corresponding carboxylic acid or direct use of methylated amino acid derivatives.

Coupling of the Heterocyclic Moiety to Pyrrolidine

  • A key step involves cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the imidazo[4,5-b]pyridine fragment to the 4-position of the pyrrolidine ring.
  • For example, halogenated imidazo[4,5-b]pyridine derivatives (e.g., iodides or bromides) serve as electrophilic partners in palladium-catalyzed cross-coupling with boronate or amine-functionalized pyrrolidine intermediates.

N-Benzylation of Pyrrolidine Nitrogen

  • The benzyl group is introduced via nucleophilic substitution using benzyl halides under basic conditions.
  • Alternatively, reductive amination of the pyrrolidine nitrogen with benzaldehyde derivatives can be employed for better control over regio- and stereochemistry.

Final Purification and Characterization

  • The final compound is purified by chromatographic techniques such as preparative HPLC or silica gel chromatography.
  • Structural confirmation is performed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Representative Synthetic Pathway (Summary Table)

Step Reaction Type Reactants/Intermediates Conditions Yield (%) Notes
1 Imidazo[4,5-b]pyridine synthesis 2-Aminopyridine + α-haloketone Acidic/basic cyclization, reflux 70-85 Formation of fused heterocycle
2 Methylation Imidazo[4,5-b]pyridine intermediate + MeI Base, room temp or reflux 60-75 Selective methylation at 3-position
3 Pyrrolidine ring formation Amino acid derivatives or linear precursors Cyclization, mild heating 65-80 Formation of pyrrolidine-3-carboxylate
4 Cross-coupling Halogenated imidazo-pyridine + pyrrolidine boronate/amine Pd catalyst, base, solvent (e.g., dioxane) 50-70 C-C or C-N bond formation
5 N-Benzylation Pyrrolidine derivative + benzyl halide Base, solvent (e.g., DMF), rt 70-85 Introduction of benzyl group
6 Esterification/Purification Carboxylic acid intermediate + MeOH/HCl Acidic esterification 80-90 Methyl ester formation and isolation

Research Findings and Optimization Notes

  • Catalyst Selection: Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) are preferred for cross-coupling due to high efficiency and selectivity.
  • Solvent Effects: Polar aprotic solvents like DMF or dioxane improve reaction rates and yields in coupling and N-alkylation steps.
  • Temperature Control: Mild heating (50-80°C) is optimal to balance reaction speed and minimize side reactions.
  • Protecting Groups: Use of protecting groups on amines or carboxylates is minimized to reduce steps, but may be necessary in complex intermediates.
  • Purification: Multiple chromatographic steps ensure removal of regioisomers and byproducts, critical for pharmaceutical-grade purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate?

  • Methodology : Pd-catalyzed aza-Heck cyclizations (e.g., using Pd₂(dba)₃ with phosphine ligands) enable pyrrolidine core formation . Alkylation of imidazo[4,5-b]pyridine intermediates with benzyl halides under basic conditions (e.g., Et₃N) can introduce the benzyl group . Methyl esterification via carboxylic acid intermediates (e.g., using CH₃I/K₂CO₃) finalizes the structure. Monitor reaction progress via TLC and purify via column chromatography.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY for pyrrolidine ring conformation .
  • HRMS : Confirm molecular weight and fragmentation patterns (e.g., m/z 388.1344 observed in Pd-catalyzed products) .
  • IR : Identify ester carbonyl (C=O) stretches (~1700 cm⁻¹) and imidazole N-H vibrations (~3200 cm⁻¹) .

Q. How should stability studies be designed for this compound under varying conditions?

  • Methodology : Test stability in solvents (e.g., DMSO, MeOH) at 25°C and 4°C over 72 hours using HPLC purity assays. Avoid exposure to strong oxidizers (e.g., peroxides) and UV light, as imidazole derivatives are prone to decomposition .

Advanced Research Questions

Q. How can structural contradictions between NMR and X-ray crystallography data be resolved?

  • Methodology : If NMR suggests conformational flexibility (e.g., pyrrolidine ring puckering) but X-ray shows a single conformation, refine the crystal structure using SHELXL with anisotropic displacement parameters and occupancy adjustments for disordered atoms . Validate with Hirshfeld surface analysis to identify weak intermolecular interactions .

Q. What strategies address crystallographic disorder in the imidazo[4,5-b]pyridine moiety?

  • Methodology : Use SHELXL’s PART and SUMP commands to model disorder, assigning partial occupancies to overlapping atoms. Apply geometric restraints (e.g., SIMU, DELU) to maintain bond distances/angles during refinement . High-resolution data (≤0.8 Å) improves disorder resolution .

Q. How can computational docking predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure’s minimized energy conformation. Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge distribution. Validate binding poses via MD simulations (e.g., GROMACS) over 100 ns to assess stability .

Q. What experimental designs mitigate low yields in imidazo[4,5-b]pyridine coupling reactions?

  • Methodology : Optimize Pd catalyst loading (5–10 mol%) and ligand choice (e.g., XPhos for Buchwald-Hartwig couplings). Use microwave-assisted synthesis (100°C, 30 min) to accelerate heterocycle formation. Monitor by LC-MS to identify intermediates and side-products .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting bioactivity results across assay platforms?

  • Methodology : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Control for solvent artifacts (e.g., DMSO cytotoxicity at >1% v/v) and use statistical tools (e.g., Grubbs’ test) to exclude outliers .

Q. What analytical workflows confirm enantiomeric purity of the pyrrolidine core?

  • Methodology : Use chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) to separate enantiomers. Compare retention times with racemic standards. For absolute configuration, perform X-ray crystallography with anomalous scattering (Cu-Kα radiation) .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry273–278.5°C (decomposition observed)
HRMS (ESI+)Q-TOF Mass Spectrometerm/z 388.1344 [M+H]⁺ (Δ = 0.5 ppm)
X-ray ResolutionSHELXL RefinementR₁ = 0.032, wR₂ = 0.089 (I > 2σ(I))

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate

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